2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid
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Description
2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C9H11NO5S and its molecular weight is 245.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of adsorbents from natural sodium alginate polymers .
Mode of Action
The compound interacts with its targets through a process of adsorption. The introduction of the compound notably reduces the gel’s selectivity towards Cu, Pb, Cd, and Cr . Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in the adsorption mechanisms .
Biochemical Pathways
The compound plays a significant role in the adsorption of rare earth element (ree) 3+ ions .
Pharmacokinetics
It’s known that the compound is solid at room temperature , which could influence its bioavailability.
Result of Action
The introduction of the compound to sodium alginate polymers enhances their adsorption capacities for La, Gd, Y, and Sc . The composite gel infused with the compound at a 1:1 ratio exhibited higher adsorption values for the same elements compared to the pristine sodium alginate gel .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. An optimal pH of 5 was identified for the adsorption of REE 3+ ions . Furthermore, thermodynamic evaluations were conducted for various gels against REE 3+ ions at 298.15 K .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid' involves the condensation of ethyl acetoacetate with thiosemicarbazide to form 2-(2-oxoethylidene)-4-oxo-1,3-thiazolidine-3-carboxylic acid ethyl ester. This intermediate is then reacted with ethyl chloroacetate to form the desired compound.", "Starting Materials": [ "Ethyl acetoacetate", "Thiosemicarbazide", "Ethyl chloroacetate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with thiosemicarbazide in the presence of acetic acid to form 2-(2-oxoethylidene)-4-oxo-1,3-thiazolidine-3-carboxylic acid ethyl ester.", "Step 2: The intermediate is then hydrolyzed with sodium hydroxide to form 2-(2-oxoethylidene)-4-oxo-1,3-thiazolidine-3-carboxylic acid.", "Step 3: Ethyl chloroacetate is then added to the reaction mixture and heated to form the desired compound, 2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid." ] } | |
CAS No. |
730956-98-6 |
Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C9H11NO5S/c1-2-15-9(14)3-7-10(4-8(12)13)6(11)5-16-7/h3H,2,4-5H2,1H3,(H,12,13)/b7-3- |
InChI Key |
LKIZGGQUGGEKEA-CLTKARDFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)O |
SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)O |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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